

Commercial Availability and Technical Applications of (Rac)-Folic Acid-13C5,15N

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Compound of Interest

Compound Name: (Rac)-Folic acid-13C5,15N

Cat. No.: B12056928

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(Rac)-Folic acid-13C5,15N, a stable isotope-labeled form of folic acid, serves as a critical tool for researchers, scientists, and drug development professionals. Its primary application lies in quantitative analyses of folate metabolism and pharmacokinetics, where it is employed as an internal standard or tracer. This in-depth technical guide provides an overview of its commercial sources, detailed experimental protocols for its use in mass spectrometry-based assays, and a summary of relevant quantitative data.

Commercial Sources

(Rac)-Folic acid-13C5,15N is available from several specialized chemical suppliers. Key vendors include:

- MedChemExpress: Offers **(Rac)-Folic acid-13C5,15N** for research purposes, highlighting its use as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.
- Sigma-Aldrich (Merck): Provides a range of folic acid internal standards, including isotopically labeled variants, suitable for analytical and clinical chemistry applications.
- Cambridge Isotope Laboratories, Inc.: A leading supplier of stable isotope-labeled compounds, offering various labeled folic acid products for metabolic research and clinical mass spectrometry.
- Clinivex: Supplies Folic Acid-13C5, 15N as a reference standard for laboratory and research use.

Core Applications in Research

The primary utility of **(Rac)-Folic acid-13C5,15N** is in stable isotope dilution assays (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology allows for the precise quantification of folic acid and its various metabolites (vitamers) in complex biological matrices such as serum, plasma, and urine. The labeled folic acid is introduced into a biological sample as an internal standard. Because it is chemically identical to the endogenous analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for accurate quantification by correcting for any sample loss during preparation and analysis.

Experimental Protocols

A generalized experimental protocol for the quantification of folates in human serum using a stable isotope dilution LC-MS/MS assay is outlined below. This protocol is a composite of methodologies described in the scientific literature.

Sample Preparation

- **Thawing and Stabilization:** Serum samples are thawed in the dark. To prevent the degradation of labile folates, a solution of ascorbic acid (e.g., 1 g/L) is added.
- **Internal Standard Spiking:** A known concentration of **(Rac)-Folic acid-13C5,15N** in a suitable buffer is added to the serum sample. Other 13C-labeled folate vitamers are also typically included as internal standards for the corresponding endogenous forms.
- **Protein Precipitation:** Proteins in the serum are precipitated to release bound folates and clean up the sample. This is commonly achieved by adding acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- **Supernatant Evaporation and Reconstitution:** The clear supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen or using a vacuum centrifuge. The dried residue is then redissolved in a mobile phase-compatible solvent, such as water or a dilute formic acid solution.

Solid-Phase Extraction (SPE) - Optional Cleanup Step

For cleaner samples and to reduce matrix effects, an optional solid-phase extraction step can be performed after protein precipitation or reconstitution. Phenyl or C18 SPE cartridges are commonly used for folate analysis.

- **Cartridge Conditioning:** The SPE cartridge is conditioned with methanol followed by an equilibration buffer (e.g., dilute formic acid).
- **Sample Loading:** The reconstituted sample is loaded onto the conditioned cartridge.
- **Washing:** The cartridge is washed with a weak solvent to remove interfering substances.
- **Elution:** The folates (including the internal standard) are eluted from the cartridge with a stronger solvent mixture.
- **Evaporation and Reconstitution:** The eluate is evaporated to dryness and reconstituted in the initial mobile phase.

LC-MS/MS Analysis

- **Chromatographic Separation:** The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation of different folate vitamers is typically achieved using a C8 or C18 reversed-phase column with a gradient elution program. The mobile phases commonly consist of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent like methanol or acetonitrile.
- **Mass Spectrometric Detection:** The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode. The mass spectrometer is set up for multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of both the endogenous folates and their corresponding ^{13}C -labeled internal standards.

Quantitative Data

The following tables summarize typical quantitative parameters from stable isotope dilution LC-MS/MS assays for folate analysis as reported in the literature.

Table 1: Typical Performance Characteristics of Folate LC-MS/MS Assays

Parameter	5-methyltetrahydrofolate (5-MTHF)	Folic Acid (FA)	5-formyltetrahydrofolate (5-FoTHF)
Limit of Detection (LOD)	0.13 nmol/L	0.07 nmol/L	0.05 nmol/L
Lower Limit of Quantitation (LLOQ)	~0.5 nmol/L	~2.0 nmol/L	~0.5 nmol/L
Linearity Range	1.0 - 100 nmol/L	0.1 - 10 nmol/L	0.1 - 10 nmol/L
Within-run Imprecision (CV)	< 7%	< 10%	< 10%
Between-run Imprecision (CV)	< 7%	< 10%	< 10%

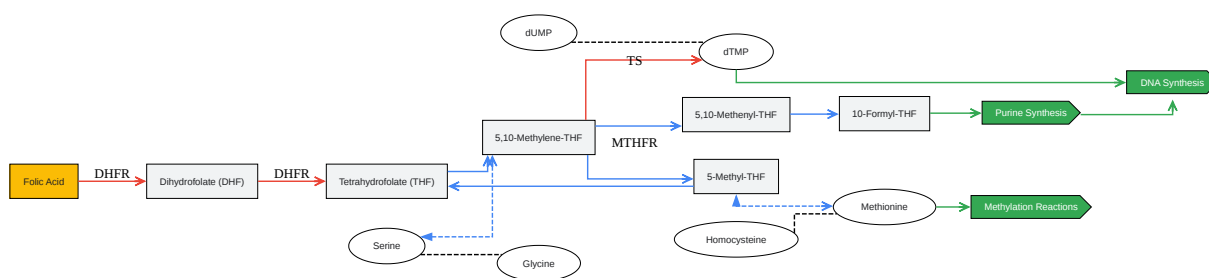
Table 2: Representative Concentrations of Folate Vitamers in Human Serum

Folate Vitamer	Average Concentration (nmol/L)	Percentage of Total Folate
5-methyltetrahydrofolate (5-MTHF)	~19.5	~85.8%
4- α -hydroxy-5-methyltetrahydrofolate (hmTHF)	~2.7	~12.1%
Folic Acid (FA)	~0.48	~2.1%
5-formyltetrahydrofolate (5-FoTHF)	Not typically detected	0.0%

Visualizations

Folate Metabolism Pathway

The following diagram illustrates the central role of folic acid in one-carbon metabolism, which is crucial for the synthesis of nucleotides (precursors of DNA and RNA) and for the methylation of various biomolecules.

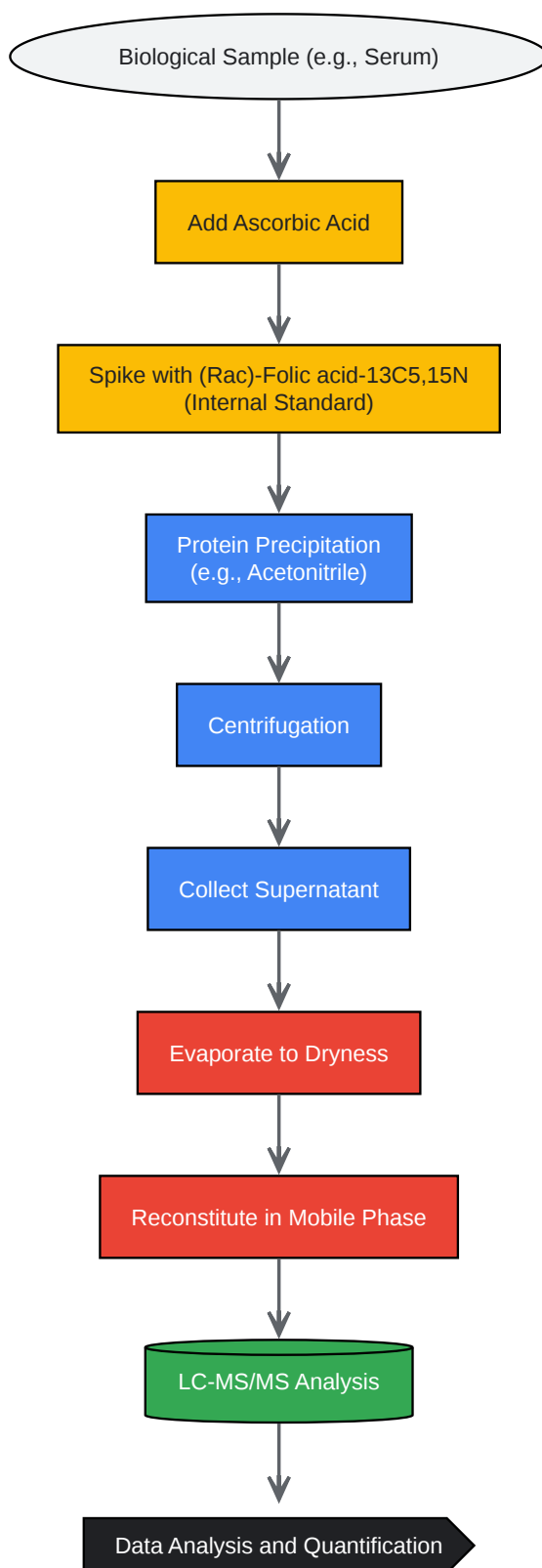


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Folate metabolism and one-carbon transfer pathways.

Experimental Workflow for Folate Analysis

This diagram outlines the typical workflow for quantifying folates in a biological sample using stable isotope dilution LC-MS/MS.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com